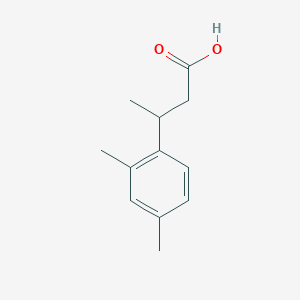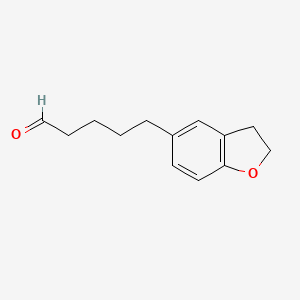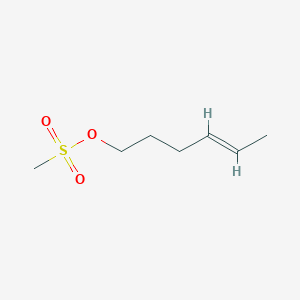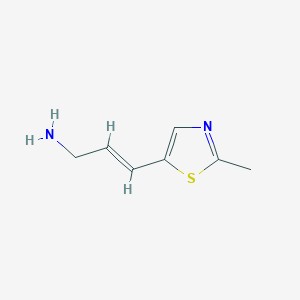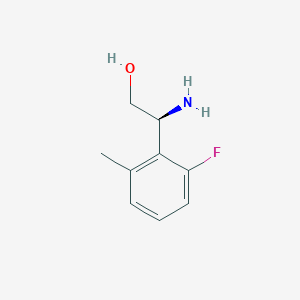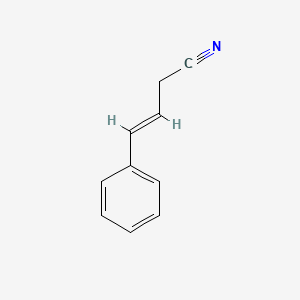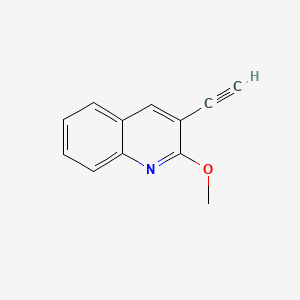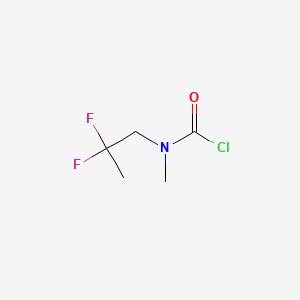
N-(2,2-difluoropropyl)-N-methylcarbamoylchloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2-difluoropropyl)-N-methylcarbamoyl chloride: is a chemical compound with the molecular formula C5H8ClF2NO and a molecular weight of 171.6 g/mol. This compound has garnered significant interest in scientific research due to its unique physical, chemical, and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-difluoropropyl)-N-methylcarbamoyl chloride typically involves the reaction of 2,2-difluoropropylamine with phosgene or a phosgene equivalent under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or chloroform to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions: N-(2,2-difluoropropyl)-N-methylcarbamoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding carbamates, ureas, and thiocarbamates.
Hydrolysis: In the presence of water, it hydrolyzes to form N-(2,2-difluoropropyl)-N-methylcarbamic acid and hydrochloric acid.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Solvents: Dichloromethane, chloroform, and other non-polar solvents.
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures under an inert atmosphere.
Major Products:
Carbamates: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Thiocarbamates: Formed from the reaction with thiols.
Aplicaciones Científicas De Investigación
Chemistry: N-(2,2-difluoropropyl)-N-methylcarbamoyl chloride is used as an intermediate in the synthesis of various fluorinated compounds, which are valuable in medicinal chemistry and agrochemicals.
Biology and Medicine: In biological research, this compound is used to modify biomolecules, enhancing their stability and activity. It is also explored for its potential use in drug development due to its ability to introduce fluorine atoms into organic molecules, which can improve the pharmacokinetic properties of drugs.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials, including polymers and coatings that benefit from the unique properties imparted by the fluorine atoms.
Mecanismo De Acción
The mechanism of action of N-(2,2-difluoropropyl)-N-methylcarbamoyl chloride involves its reactivity with nucleophiles, leading to the formation of stable carbamate, urea, or thiocarbamate linkages. These reactions are facilitated by the electron-withdrawing effect of the fluorine atoms, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack .
Comparación Con Compuestos Similares
- N-(2,2-difluoropropyl)-N-methylcarbamate
- N-(2,2-difluoropropyl)-N-methylurea
- N-(2,2-difluoropropyl)-N-methylthiocarbamate
Uniqueness: N-(2,2-difluoropropyl)-N-methylcarbamoyl chloride is unique due to its high reactivity and the presence of two fluorine atoms, which impart distinct chemical and physical properties. These properties make it a valuable intermediate in the synthesis of various fluorinated compounds, which are often more stable and bioactive compared to their non-fluorinated counterparts .
Propiedades
Fórmula molecular |
C5H8ClF2NO |
|---|---|
Peso molecular |
171.57 g/mol |
Nombre IUPAC |
N-(2,2-difluoropropyl)-N-methylcarbamoyl chloride |
InChI |
InChI=1S/C5H8ClF2NO/c1-5(7,8)3-9(2)4(6)10/h3H2,1-2H3 |
Clave InChI |
SFSUBCXOJPWXOB-UHFFFAOYSA-N |
SMILES canónico |
CC(CN(C)C(=O)Cl)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


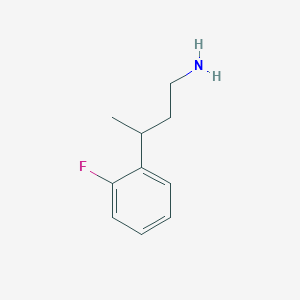
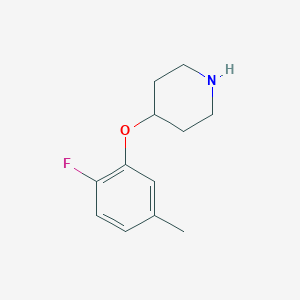
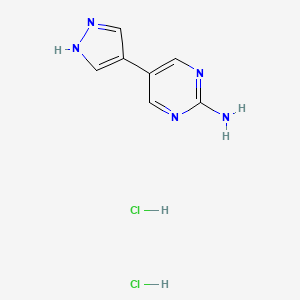
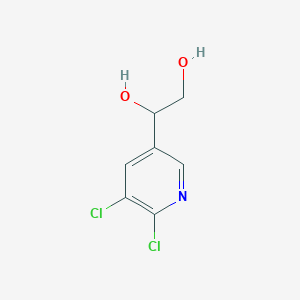
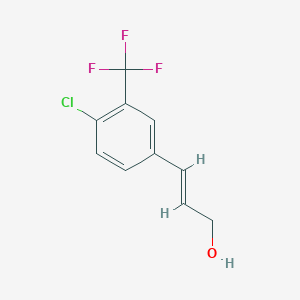
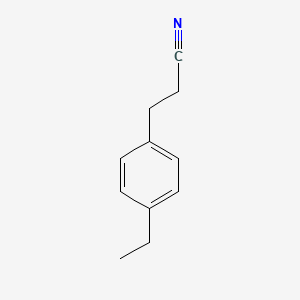
![1-Methyl-3-[(methylamino)methyl]azetidin-3-ol,trifluoroaceticacid](/img/structure/B13609998.png)
